molecular formula C9H11BrO2S B8665527 4-Bromo-6-methylsulfonyl-m-xylene CAS No. 141763-00-0

4-Bromo-6-methylsulfonyl-m-xylene

Cat. No.: B8665527
CAS No.: 141763-00-0
M. Wt: 263.15 g/mol
InChI Key: UBKIGLHFYOSPKH-UHFFFAOYSA-N
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Description

4-Bromo-6-methylsulfonyl-m-xylene is a substituted aromatic compound with the molecular formula C₉H₁₁BrO₂S. Its structure features a benzene ring substituted with:

  • A bromine atom at position 4,
  • A methylsulfonyl (-SO₂CH₃) group at position 6,
  • Two methyl groups at the meta positions (1 and 3).

Properties

CAS No.

141763-00-0

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

1-bromo-2,4-dimethyl-5-methylsulfonylbenzene

InChI

InChI=1S/C9H11BrO2S/c1-6-4-7(2)9(5-8(6)10)13(3,11)12/h4-5H,1-3H3

InChI Key

UBKIGLHFYOSPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Br)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis focuses on compounds with bromine, methyl, or other functional groups in positions analogous to 4-Bromo-6-methylsulfonyl-m-xylene. Key differences arise from substituent electronic effects and steric factors.

Substituent Effects on Physical Properties

Compound Name Substituents Boiling Point (°C) Melting Point (°C) Key Reactivity/Applications
This compound Br (4), -SO₂CH₃ (6), -CH₃ (1,3) Not reported Not reported Likely low electrophilicity due to -SO₂CH₃
5-Bromo-m-4-xylidine Br (5), -NH₂ (4), -CH₃ (1,3) 231 (o-bromo derivative) 178 (o-bromo-3-methylbenzoic acid) Diazotization and azo-dye synthesis
4-Chloro-5-bromo-m-4-xylidine Cl (4), Br (5), -CH₃ (1,3) ~250 Not reported Sandmeyer reactions for aryl halides
6-Bromo-2:4-dimethylbenzoic acid Br (6), -COOH (2), -CH₃ (4) Not reported 186 Ester derivatives (e.g., methyl ester m.p. 174°C)
o-Bromo-m-4-xylenol Br (2), -OH (4), -CH₃ (1,3) 231 4 Forms complexes with Hg and Bi
Key Observations:

Boiling/Melting Points: Brominated xylenes with polar groups (e.g., -COOH, -OH) exhibit higher melting points due to hydrogen bonding. For example, 6-bromo-2:4-dimethylbenzoic acid melts at 186°C . In contrast, this compound’s methylsulfonyl group likely increases its melting point compared to non-polar analogs, though exact data are unavailable.

Reactivity :

  • Bromine at position 4 (meta to methyl groups) in this compound may reduce electrophilic substitution reactivity due to steric hindrance and the electron-withdrawing nature of -SO₂CH₃.
  • Compounds like 5-Bromo-m-4-xylidine undergo diazotization to form azo dyes, whereas the methylsulfonyl group in the target compound might favor nucleophilic aromatic substitution or act as a directing group .

Functional Group Comparisons

  • Bromine vs. Chlorine : 4-Chloro-5-bromo-m-4-xylidine (b.p. ~250°C) shows higher volatility than purely brominated analogs, reflecting chlorine’s smaller atomic size. Bromine’s greater electronegativity enhances stability in aryl halides.
  • Methylsulfonyl (-SO₂CH₃) vs. Methoxy (-OCH₃) : Methoxy groups are electron-donating, activating the ring for electrophilic reactions. In contrast, methylsulfonyl is electron-withdrawing, deactivating the ring and directing substituents to meta/para positions.
  • Amino (-NH₂) vs. Sulfonyl: Amino groups (as in 5-Bromo-m-4-xylidine) enable diazotization, a reaction unlikely in the sulfonyl-containing target compound due to electronic deactivation.

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